N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine

Crystallography Conformational analysis Benzotriazine derivatives

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine (CAS 18091-57-1), also referred to as 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine, is a heterocyclic benzotriazine derivative with molecular formula C₁₀H₁₂N₄ and molecular weight 188.23 g/mol. This compound is officially designated as Azapropazone Impurity A by the British Pharmacopoeia (BP Category Number and functions as a key synthetic intermediate in the preparation of the non-steroidal anti-inflammatory drug (NSAID) azapropazone.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 18091-57-1
Cat. No. B3048759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,7-Trimethyl-1,2,4-benzotriazin-3-amine
CAS18091-57-1
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=N2)N(C)C
InChIInChI=1S/C10H12N4/c1-7-4-5-8-9(6-7)12-13-10(11-8)14(2)3/h4-6H,1-3H3
InChIKeyJPJRDTFDYHSBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine (CAS 18091-57-1): Core Identity and Procurement Context


N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine (CAS 18091-57-1), also referred to as 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine, is a heterocyclic benzotriazine derivative with molecular formula C₁₀H₁₂N₄ and molecular weight 188.23 g/mol . This compound is officially designated as Azapropazone Impurity A by the British Pharmacopoeia (BP Category Number 515) and functions as a key synthetic intermediate in the preparation of the non-steroidal anti-inflammatory drug (NSAID) azapropazone [1]. Structurally, it comprises a 1,2,4-benzotriazine core bearing a dimethylamino substituent at the 3-position and a methyl group at the 7-position, distinguishing it from the more complex pyrazolidine-fused azapropazone scaffold and from 1,4-dioxide analogs such as tirapazamine [2].

Why Generic 1,2,4-Benzotriazin-3-amines Cannot Substitute for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine in Regulated and Research Applications


Substitution of N,N,7-trimethyl-1,2,4-benzotriazin-3-amine with other benzotriazine-3-amine analogs is precluded by its singular pharmacopoeial identity, its unique planar ground-state geometry relative to nonplanar azapropazone, and its distinct oxidation state. As the British Pharmacopoeia-designated Azapropazone Impurity A (BP 515), this specific dimethylamino-methyl substitution pattern (3-N(CH₃)₂, 7-CH₃) is the regulatory benchmark against which azapropazone-related impurities are identified and quantified . Close analogs—such as azapropazone itself (C₁₆H₂₀N₄O₂, MW 300.36), tirapazamine (the 1,4-dioxide; CAS 27314-97-2), the 1-oxide (CAS 50632-92-3), or azapropazone impurities B and C—exhibit different molecular weights, oxidation states, and chromatographic retention behaviors, rendering them analytically and functionally non-interchangeable [1]. The compound’s strict planarity, verified by X-ray crystallography, stands in contrast to the nonplanar conformation of azapropazone, a difference that fundamentally alters rotational dynamics around the exocyclic C–N bond [2]. These structural, regulatory, and physicochemical distinctions make generic replacement untenable in pharmaceutical quality control, synthetic pathway validation, or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine Against Comparator Compounds


Strict Planarity Versus Nonplanar Azapropazone: X-ray Crystallographic Evidence

X-ray crystallography demonstrates that N,N,7-trimethyl-1,2,4-benzotriazin-3-amine (3-dimethylamino-7-methyl-1,2,4-benzotriazine) adopts a strictly planar conformation in the solid state. In contrast, azapropazone—the fully elaborated NSAID bearing an additional pyrazolidine ring fused to the benzotriazine core—is nonplanar due to steric interactions between the pyrazolidine ring and the exocyclic dimethylamino group [1]. This conformational difference arises directly from the absence of the pyrazolidine ring in the target compound.

Crystallography Conformational analysis Benzotriazine derivatives

Rotational Barrier Differences: NMR Evidence of Distinct Dimethylamino Group Dynamics

Variable-temperature NMR studies reveal a significant difference in the restricted rotation kinetics around the exocyclic C–N bond joining the dimethylamino group to the triazine ring. For N,N,7-trimethyl-1,2,4-benzotriazin-3-amine, the enthalpy of activation (ΔH‡) for the two-site exchange of the dimethylamino methyl groups is 48 ± 0.4 kJ mol⁻¹, compared to 36 ± 0.5 kJ mol⁻¹ for azapropazone—a 12 kJ mol⁻¹ higher barrier. The entropy of activation (ΔS‡) is −12 ± 2 J K⁻¹ for the target compound versus −34 ± 2 J K⁻¹ for azapropazone [1].

NMR spectroscopy Restricted rotation Activation parameters

Photoproduct Identity and Singlet Oxygen Generation: Differentiation from Azapropazone Photodegradation Pathways

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine is itself one of the principal photodegradation products of azapropazone. Irradiation of azapropazone in methanolic solution under aerobic conditions generates 3-dimethylamino-7-methyl-1,2,4-benzotriazine (compound 5), alongside other photoproducts [1]. This photoproduct produces singlet oxygen (¹O₂), as demonstrated by trapping experiments with 2,5-dimethylfuran. The photohemolysis rate of red blood cells mediated by this compound was enhanced by deuterium oxide (D₂O) and oxygen, and was suppressed under anaerobic conditions [1].

Photodegradation Phototoxicity Singlet oxygen

Molecular Weight and Oxidation State Differentiation from the Active Pharmaceutical Ingredient and N-Oxide Analogs

The target compound (MW 188.23, C₁₀H₁₂N₄) is the non-oxidized benzotriazine base. This distinguishes it unambiguously from azapropazone (MW 300.36, C₁₆H₂₀N₄O₂), which bears a fused pyrazolidine-dione ring, and from the corresponding 1-oxide derivative (CAS 50632-92-3, MW 204.23, C₁₀H₁₂N₄O) [1]. The British Pharmacopoeia assigns distinct category numbers to each impurity: Impurity A (target compound, BP 515), Impurity B (BP 516), and Impurity C (BP 517), each requiring chromatographic resolution from the parent drug .

Molecular weight Oxidation state Analytical reference standard

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


British Pharmacopoeia-Compliant Impurity Profiling of Azapropazone Drug Substance and Finished Product

This compound is the sole BP-designated reference standard (BP 515) for Azapropazone Impurity A. Pharmaceutical quality control laboratories performing monograph-specified related substances testing must procure this exact CAS-numbered material for HPLC or TLC system suitability, retention time marking, and impurity quantification. No other benzotriazine analog—including the 1-oxide (BP impurity category distinct) or azapropazone itself—can fulfill this regulatory function . The chromatographic methods validated for separation of benzotriazine impurities from azapropazone specifically require this compound as the Impurity A marker [1].

Photostability and Phototoxicity Assessment of Azapropazone-Containing Formulations

Since N,N,7-trimethyl-1,2,4-benzotriazin-3-amine is a known photodegradation product of azapropazone that generates singlet oxygen and mediates photohemolysis, it serves as an essential reference material for forced degradation studies, photostability testing per ICH Q1B guidelines, and mechanistic investigations of azapropazone-associated photosensitivity reactions . Laboratories studying the photodegradation pathway require the authentic photoproduct for peak identification in HPLC analysis.

Conformational and Dynamic Reference for SAR Studies of Benzotriazine-Based Therapeutics

The strictly planar ground-state geometry and well-characterized dimethylamino rotational barrier (ΔH‡ = 48 ± 0.4 kJ mol⁻¹) provide a defined conformational baseline absent the steric perturbation of the pyrazolidine ring present in azapropazone . This makes the compound a valuable comparator in SAR programs investigating the impact of N-oxide substitution (as in tirapazone analogs) or ring fusion on benzotriazine core planarity, electronic structure, and biological target engagement [1].

Azapropazone Synthetic Route Development and Intermediate Process Control

As a key synthetic intermediate en route to azapropazone (via subsequent N-oxidation and pyrazolidine ring formation), this compound is critical for process chemistry development, in-process control analysis, and yield optimization studies . Its differentiation from the 1-oxide intermediate and the final drug substance by molecular weight (ΔMW = 112.13 g/mol from azapropazone) and chromatographic retention enables precise reaction monitoring [1].

Quote Request

Request a Quote for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.